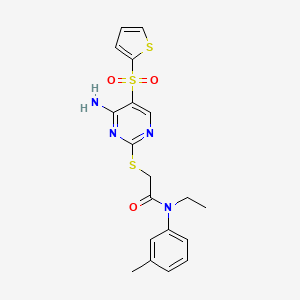

![molecular formula C22H16N4O3 B2661761 2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 1211384-22-3](/img/structure/B2661761.png)

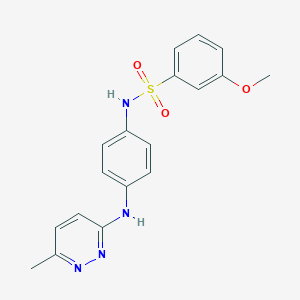

2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)imidazo[1,2-a]pyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of DOX-AM is C21H16N2O3. The molecular weight is 344.37.Physical and Chemical Properties Analysis

The physical and chemical properties of a related compound, Isoxepac, are as follows: it has a melting point of 130-132°C, a predicted boiling point of 528.2±50.0 °C, a density of 1.39 g/cm3, and it is soluble in methanol . The pKa is predicted to be 4.24±0.10 .Applications De Recherche Scientifique

Chemical Synthesis and Modification Strategies

Systematic Structure Modifications

Researchers have explored systematic modifications to the imidazo[1,2-a]pyrimidine moiety to reduce metabolism mediated by aldehyde oxidase (AO), which is crucial for enhancing the stability and bioavailability of potential drug candidates. Strategies such as altering the heterocycle or blocking reactive sites have been found effective in reducing AO metabolism, providing a blueprint for modifying related compounds to enhance their pharmacokinetic profiles (Linton et al., 2011).

Biological Activities and Potential Therapeutic Applications

Antitubercular Activity

Certain derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for their tuberculostatic activity. Although some compounds displayed low activity, the exploration of this chemical space contributes to identifying novel scaffolds for antitubercular drug development (Bukowski, 1984).

Antineoplastic Activity

The synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids and their evaluation for antineoplastic activities highlight the potential of these compounds in cancer therapy. Computational and experimental studies on these compounds have shown promising results, underscoring the relevance of exploring imidazo[1,2-a]pyridine derivatives in oncology research (Almansour et al., 2016).

Antioxidant and Antimicrobial Activities

New derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities. Such studies are crucial for the development of new therapeutic agents with potential applications in treating infections and diseases associated with oxidative stress (Bassyouni et al., 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)imidazo[1,2-a]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O3/c1-13-20(26-11-5-4-8-19(26)23-13)22(28)24-14-9-10-17-15(12-14)21(27)25-16-6-2-3-7-18(16)29-17/h2-12H,1H3,(H,24,28)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMCFKPCYMYJAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC4=C(C=C3)OC5=CC=CC=C5NC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide](/img/structure/B2661678.png)

![5-[(3-chlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2661679.png)

![1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2661680.png)

![4-fluoro-N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2661682.png)

![(4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2661690.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2661692.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone](/img/structure/B2661698.png)

![1-(2-fluorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2661701.png)